molecular formula C6H10N2O B2558126 5-Hexynoic acid hydrazide CAS No. 4230-19-7

5-Hexynoic acid hydrazide

Cat. No. B2558126
CAS RN: 4230-19-7
M. Wt: 126.159
InChI Key: CIWUFLALCXLZMC-UHFFFAOYSA-N
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Description

5-Hexynoic acid is an alkynoic acid . It has a linear formula of CH≡C (CH2)3CO2H . The molecular weight of 5-Hexynoic acid is 112.13 . It’s a liquid at 20°C .


Synthesis Analysis

The synthesis of acyl hydrazides, such as 5-Hexynoic acid hydrazide, often involves the reaction of an aldehyde and an azodicarboxylate . There are various approaches to this synthesis, including metal-based (rhodium, copper) and non-metal-based (aerobically- and photoorganocatalytically-initiated) methods .


Molecular Structure Analysis

The molecular formula of 5-Hexynoic acid is C6H8O2 . The structure of 5-Hexynoic acid can be viewed in 3D using Java or Javascript .


Chemical Reactions Analysis

5-Hexynoic acid undergoes gold-catalyzed cyclization to form the corresponding methylene lactones .


Physical And Chemical Properties Analysis

5-Hexynoic acid has a refractive index of n20/D 1.449 (lit.) and a boiling point of 224-225 °C (lit.) . The density of 5-Hexynoic acid is 1.016 g/mL at 25 °C (lit.) .

Mechanism of Action

While the mechanism of action of 5-Hexynoic acid hydrazide is not fully understood, it appears to act by inhibiting mycolic acid synthesis, which results in loss of acid fastness and disruption of the cell wall .

Safety and Hazards

5-Hexynoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the respiratory system being the target organ .

properties

IUPAC Name

hex-5-ynehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-2-3-4-5-6(9)8-7/h1H,3-5,7H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWUFLALCXLZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4230-19-7
Record name hex-5-ynehydrazide
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